3-Methyloxetan-3-ol
Overview
Description
3-Methyloxetan-3-ol: is an organic compound with the molecular formula C5H10O2 . It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. . It is a clear, colorless liquid with a molecular weight of 102.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyloxetan-3-ol can be synthesized through various methods. One common approach involves the reaction of 3-methyl-3-oxetanemethanol with suitable reagents under controlled conditions . The synthesis typically involves the use of chloroform and methanol as solvents .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hyperbranched poly(3-methyl-3-oxetanemethanol) as a core material, which is then reacted with polytetrahydrofuran arms to form the desired compound . This method allows for large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyloxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Conditions typically involve to facilitate the reaction.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields alcohols or other reduced compounds.
Substitution: Results in the formation of new substituted derivatives.
Scientific Research Applications
3-Methyloxetan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Methyloxetan-3-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. It can also participate in ring-opening reactions , where the oxetane ring is cleaved to form linear or branched products .
Comparison with Similar Compounds
- 3-Ethyl-3-oxetanemethanol
- Oxetane-3-methanol
- 3,3-Oxetanedimethanol
- 3-Hydroxyoxetane
- 3,3-Dimethyloxetane
Comparison: 3-Methyloxetan-3-ol is unique due to its specific methyl group substitution at the 3-position of the oxetane ring. This structural feature imparts distinct chemical properties and reactivity compared to other oxetane derivatives . For example, 3-Ethyl-3-oxetanemethanol has an ethyl group instead of a methyl group, leading to different steric and electronic effects .
Properties
IUPAC Name |
3-methyloxetan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDPUVPGALXWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628913 | |
Record name | 3-Methyloxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162816-08-2 | |
Record name | 3-Methyloxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyloxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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